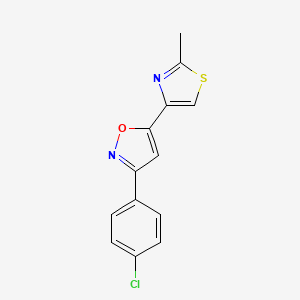

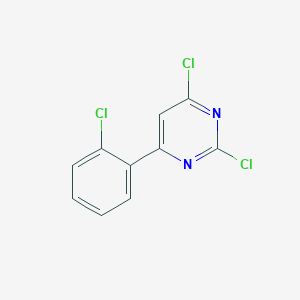

3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)isoxazole (CPMT) is a synthetic compound that has been studied for its potential applications in scientific research. CPMT is a heterocyclic compound with a chlorophenyl group and a thiazole ring. It has been found to have a wide variety of biological activities, including anti-inflammatory, anti-bacterial, anti-cancer, anti-viral, and anti-oxidant activities. Additionally, CPMT has been studied for its potential use in drug delivery and drug targeting.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds similar to 3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)isoxazole have been reported, showing their potential as building blocks for further chemical modifications. For example, the synthesis of isostructural thiazoles with different aryl groups has been achieved, providing samples suitable for structure determination by single crystal diffraction, highlighting their planar structures except for certain groups oriented perpendicular to the main molecule plane (Kariuki et al., 2021).

Antimicrobial Activity

Compounds with the 3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)isoxazole structure have been explored for their antimicrobial properties. The synthesis of formazans from Mannich base derivatives showed moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as against fungal strains including Aspergillus niger and Candida albicans, suggesting their potential as antimicrobial agents (Sah et al., 2014).

Anticancer and Antiangiogenic Effects

Research on thioxothiazolidin-4-one derivatives containing the 3-(4-Chlorophenyl) group has demonstrated significant anticancer and antiangiogenic activities in mouse tumor models. These compounds inhibited tumor growth and endothelial proliferation, suggesting their potential use in anticancer therapy (Chandrappa et al., 2010).

Corrosion Inhibition

The application of quinoxaline derivatives, similar in structure to 3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)isoxazole, as corrosion inhibitors for mild steel in acidic medium has been studied. These compounds demonstrated high corrosion inhibition efficiency, suggesting their potential application in protecting industrial materials (Saraswat & Yadav, 2020).

Structural Analysis

Crystal structure analysis of similar compounds provides insights into their molecular geometry, aiding in the understanding of their physical and chemical properties. For example, the crystal structure of isoxazoline derivatives has been determined, showing a cyclopentenone-isoxazoline structure with multiple benzene rings linked at different orientations (Bozopoulos et al., 1980).

properties

IUPAC Name |

3-(4-chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c1-8-15-12(7-18-8)13-6-11(16-17-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUOFMNFVXOURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Chlorophenyl)-5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2656282.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)

![(E)-methyl 2-(3-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-2-cyanoacrylamido)benzoate](/img/structure/B2656295.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2656296.png)

![3-Hydroxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2656297.png)

![2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2656300.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656302.png)